

1-(4-Cyanophenyl)guanidine hydrochloride

literature review

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Compound of Interest

Compound Name: 1-(4-Cyanophenyl)guanidine
hydrochloride

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An In-depth Technical Guide to **1-(4-Cyanophenyl)guanidine Hydrochloride**: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive scientific overview of **1-(4-Cyanophenyl)guanidine hydrochloride** (CAS No: 373690-68-7), a pivotal chemical intermediate and a compound of significant interest in medicinal chemistry. The unique structural feature of this molecule—an electron-withdrawing cyanophenyl group attached to a highly basic guanidine core—imparts a distinct reactivity profile that has been successfully exploited in the synthesis of next-generation antiviral agents. Furthermore, its guanidinium moiety makes it a structural analogue of L-arginine, suggesting a compelling, though not yet fully characterized, potential as a modulator of nitric oxide synthase (NOS) activity. This document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, explores its established role in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), and examines its putative mechanism of action as a NOS inhibitor based on extensive literature on related guanidine-based compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development endeavors.

Introduction: The Guanidinium Group as a Privileged Scaffold

The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated under physiological conditions, forming a resonance-stabilized cation.^[1] This structural motif is a cornerstone in numerous biologically active molecules, where it often serves as a bioisostere for the side chain of L-arginine, the endogenous substrate for nitric oxide synthases (NOS).^[2] ^[3] Consequently, guanidine-containing derivatives are a major class of therapeutic agents, with applications as anti-inflammatory, antidiabetic, and central nervous system-acting drugs.^[2] **1-(4-Cyanophenyl)guanidine hydrochloride** emerges as a compound of particular interest. Its primary, well-documented application is as an indispensable precursor in the synthesis of potent antiviral medications, including the HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) Rilpivirine and Etravirine.^[4]^[5] The high purity and specific reactivity of this intermediate are critical to the efficacy and safety of these life-saving drugs.^[4] Beyond this established role, its structure strongly suggests potential activity as a NOS inhibitor, a therapeutic strategy relevant for conditions involving pathological overproduction of nitric oxide, such as inflammation and neurodegenerative disorders.^[6]^[7]

Physicochemical and Structural Profile

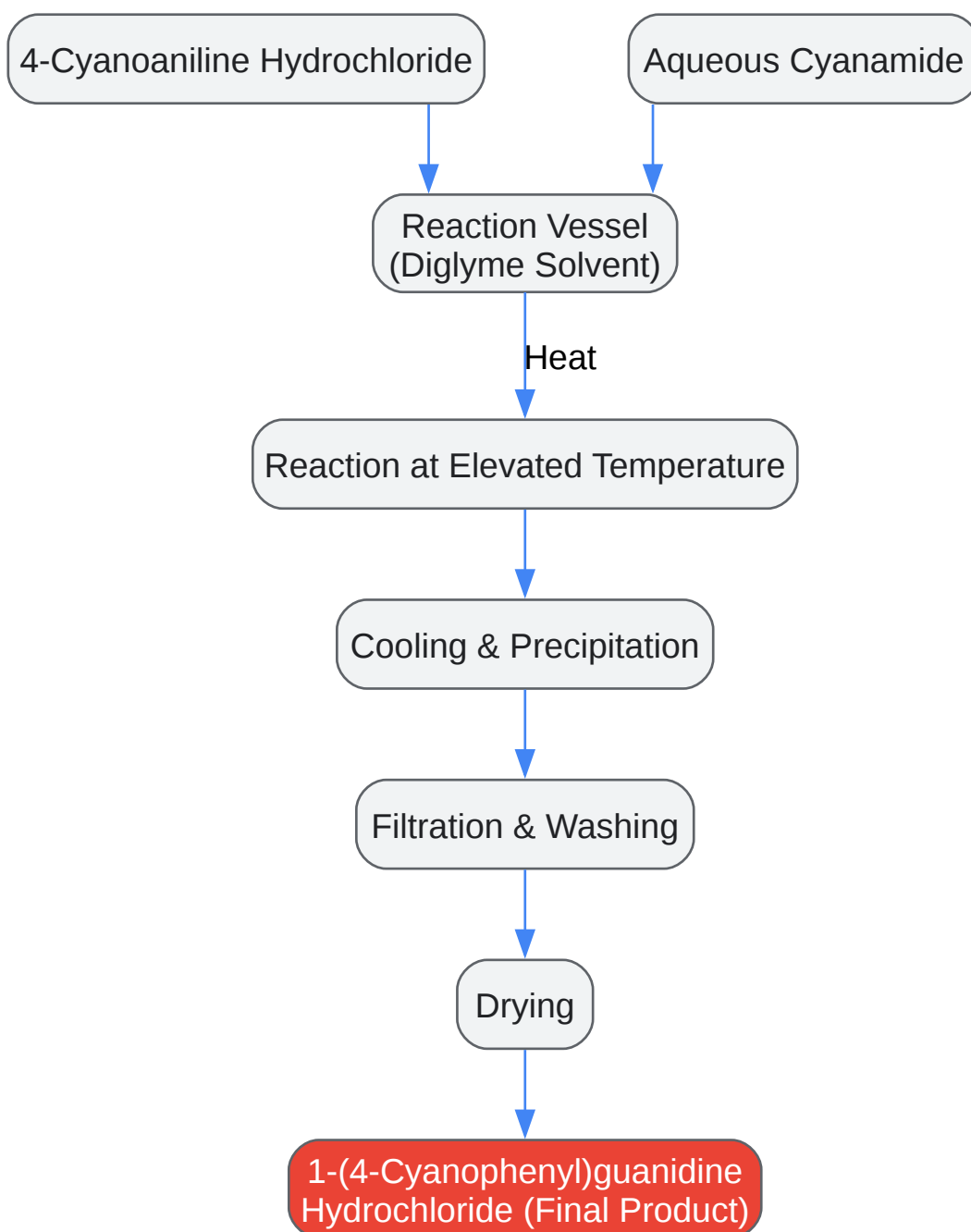
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological assays. **1-(4-Cyanophenyl)guanidine hydrochloride** is a white crystalline powder, and its key properties are summarized below.^[4]

Property	Value	Source(s)
CAS Number	373690-68-7	[4]
Molecular Formula	C ₈ H ₈ N ₄ ·HCl	[8]
Molecular Weight	196.64 g/mol	[8]
Appearance	White crystalline powder	[4]
Melting Point	237-240 °C	[No Source]
Purity	Typically ≥98.0% (by HPLC)	[4]
Storage	Inert atmosphere, 2-8°C	[8]
Canonical SMILES	<chem>N=C(N)NC1=CC=C(C=C1)C#N.Cl</chem>	[8]
InChI Key	FNUYXKASQONDCV-UHFFFAOYSA-N	[No Source]

Synthesis and Characterization

The synthesis of **1-(4-Cyanophenyl)guanidine hydrochloride** is a critical process for ensuring the high purity required for pharmaceutical applications. An efficient and scalable protocol has been developed that proceeds via the guanylation of 4-cyanoaniline.[9][10]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-(4-Cyanophenyl)guanidine hydrochloride**.

Step-by-Step Synthesis Protocol

This protocol is adapted from a reported method for the preparation of a Rilpivirine intermediate.^{[9][10]} The causality behind these steps is crucial for success. The use of diglyme as a high-boiling solvent allows the reaction to proceed at a sufficient rate, while the

hydrochloride salt of the starting aniline ensures solubility and activates the amine for nucleophilic attack.

Materials and Reagents:

- 4-Cyanoaniline hydrochloride
- Aqueous cyanamide solution (e.g., 50% w/w)
- Diglyme (Bis(2-methoxyethyl) ether)
- Suitable reaction vessel with magnetic stirrer and reflux condenser
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

Procedure:

- **Reactant Charging:** In a clean, dry reaction vessel, charge 4-cyanoaniline hydrochloride and diglyme. Begin stirring to form a slurry.
- **Cyanamide Addition:** To the stirring slurry, add aqueous cyanamide solution in a controlled manner. The stoichiometry should be carefully calculated, typically using a slight excess of cyanamide.
- **Reaction:** Heat the reaction mixture to a temperature of 120-130°C. Maintain this temperature and continue stirring for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
- **Precipitation:** Once the reaction is deemed complete, cool the mixture to room temperature. The product, **1-(4-Cyanophenyl)guanidine hydrochloride**, will precipitate out of the solvent. The cooling process can be staged (e.g., cool to room temperature, then further cool in an ice bath) to maximize yield.
- **Isolation:** Collect the precipitated solid by vacuum filtration.

- **Washing:** Wash the filter cake with a small amount of a suitable cold solvent (e.g., cold acetone or isopropanol) to remove residual diglyme and any unreacted starting materials.
- **Drying:** Dry the isolated white solid under vacuum at 50-60°C until a constant weight is achieved.

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and HPLC.

Applications in Drug Discovery and Development

Keystone Intermediate in Antiviral Synthesis

The most significant and commercially validated application of **1-(4-Cyanophenyl)guanidine hydrochloride** is as a key building block in the synthesis of the HIV-1 NNRTIs Rilpivirine and Etravirine.^[4] These drugs are diarylpyrimidine (DAPY) derivatives that bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing conformational changes that inhibit its function.

In the synthesis of Rilpivirine, 1-(4-cyanophenyl)guanidine serves as the source for the 2-amino-4-cyanophenyl portion of the final molecule. It undergoes a cyclocondensation reaction with a malonate derivative to form the central pyrimidine ring, which is a core scaffold of the drug.^[11] The high purity of the starting guanidine is paramount, as impurities can lead to side reactions and the formation of difficult-to-remove related substances in the final active pharmaceutical ingredient (API).^[4]

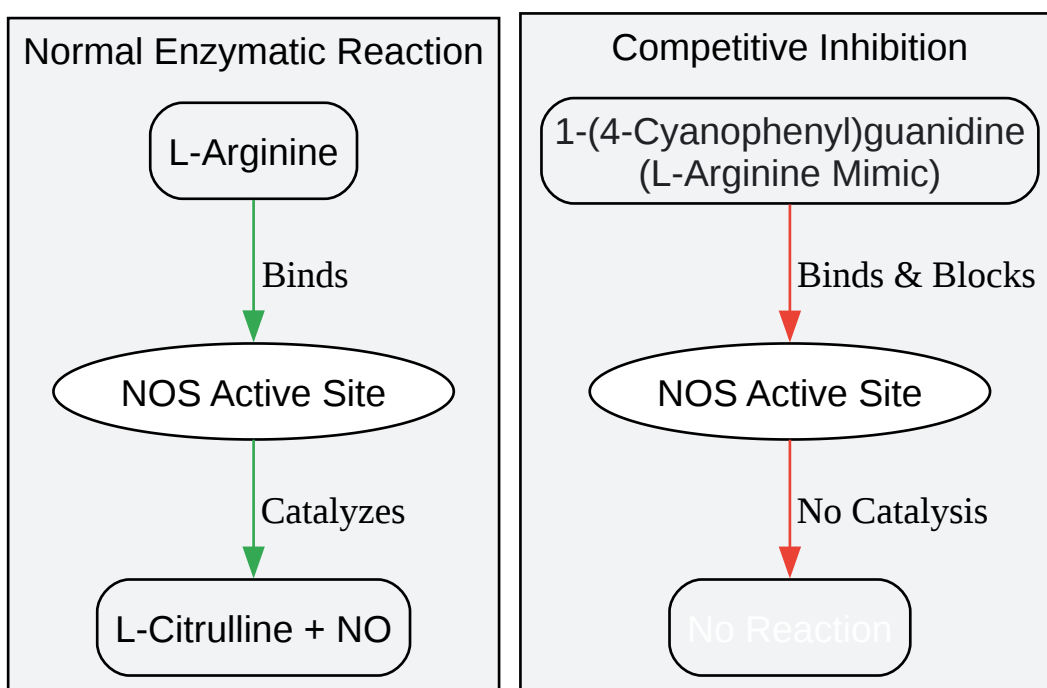
Putative Role as a Nitric Oxide Synthase (NOS) Inhibitor

Nitric oxide (NO) is a critical signaling molecule produced by three distinct nitric oxide synthase (NOS) isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS).^[6] While NO is essential for processes like vasodilation and neurotransmission, its overproduction by iNOS is a key pathological feature in many inflammatory diseases and septic shock.^{[7][12]} Therefore, selective inhibition of iNOS is a major therapeutic goal.

The guanidine group of L-arginine, the endogenous substrate for all NOS isoforms, binds to a conserved glutamate residue in the enzyme's active site.^[3] Many NOS inhibitors are L-arginine mimetics that leverage a guanidine or a bioisosteric group to achieve competitive inhibition.^[13]

Mechanism of Action: **1-(4-Cyanophenyl)guanidine hydrochloride**, as a substituted guanidine, is a structural mimic of the L-arginine side chain. It is hypothesized to act as a competitive inhibitor by binding to the NOS active site, thereby preventing the binding of L-arginine and subsequent NO synthesis. The cyanophenyl group would occupy the substrate-binding channel, and its electronic and steric properties would influence the compound's potency and isoform selectivity.

General Mechanism of Competitive NOS Inhibition



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Caption: Competitive inhibition of Nitric Oxide Synthase (NOS) by a guanidine-based inhibitor.

Quantitative Data on Related Guanidine-Based NOS Inhibitors: While specific IC₅₀ values for **1-(4-cyanophenyl)guanidine hydrochloride** are not available in the reviewed literature, data from structurally related guanidine compounds provide a valuable benchmark for its potential activity and selectivity.

Compound	nNOS IC ₅₀ (μM)	eNOS IC ₅₀ (μM)	iNOS IC ₅₀ (μM)	Selectivity Profile	Source
Aminoguanidine	~100-1000x less potent than for iNOS	~10-100x less potent than for iNOS	Potent	Selective for iNOS	[12]
1H-Pyrazole- 1- carboxamidine HCl (PCA)	0.2	0.2	0.2	Non-selective	[13]
4-Methyl- PCA	N/A	>300	2.4	Selective for iNOS	[13]
N(G)-methyl- L-arginine (L- NMA)	N/A	N/A	6	Potent iNOS inhibitor	[13]

This table illustrates the range of potencies and selectivities achievable with guanidine-based scaffolds. Further research is required to characterize **1-(4-Cyanophenyl)guanidine hydrochloride** within this landscape.

Experimental Protocol: In Vitro NOS Inhibition Assay

To empirically determine the NOS inhibitory activity of **1-(4-Cyanophenyl)guanidine hydrochloride**, a cell-based assay measuring nitric oxide production is a standard and reliable method. The Griess assay is a common colorimetric method for quantifying nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solution.

Objective: To determine the IC₅₀ of **1-(4-Cyanophenyl)guanidine hydrochloride** against inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 macrophage cell line

- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **1-(4-Cyanophenyl)guanidine hydrochloride**
- Aminoguanidine (as a positive control)
- Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
- 96-well cell culture plates
- Microplate reader (540 nm absorbance)

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5×10^4 cells/well in 100 μL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
- Compound Preparation: Prepare a stock solution of **1-(4-Cyanophenyl)guanidine hydrochloride** in sterile DMSO or water. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., ranging from 0.1 μM to 1000 μM). Prepare similar dilutions for the positive control, aminoguanidine.
- Cell Treatment: After 24 hours, remove the old medium from the cells. Add 100 μL of fresh medium containing the various concentrations of the test compound or positive control to the respective wells. Include wells for "vehicle control" (medium + LPS only) and "blank" (medium only).
- iNOS Induction: Immediately add LPS to all wells except the blank wells to a final concentration of 1 $\mu\text{g/mL}$. This step induces the expression of the iNOS enzyme.
- Incubation: Incubate the plate for another 24 hours at 37°C in a 5% CO₂ incubator.
- Nitrite Measurement (Griess Assay):

- Carefully collect 50 μ L of the cell culture supernatant from each well and transfer to a new 96-well plate.
- Add 50 μ L of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
- Add 50 μ L of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.
- Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis:
 - Create a standard curve using known concentrations of sodium nitrite.
 - Calculate the nitrite concentration in each supernatant sample from the standard curve.
 - Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the vehicle control (LPS only).
 - Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

1-(4-Cyanophenyl)guanidine hydrochloride is a molecule of dual significance. It is a commercially vital and high-purity intermediate for the synthesis of important antiviral drugs, a role that underscores the precision required in modern pharmaceutical manufacturing. Concurrently, its chemical structure places it firmly within a class of compounds known for potent biological activity, specifically the inhibition of nitric oxide synthase. While its efficacy as a NOS inhibitor remains to be experimentally confirmed and quantified, the extensive body of research on related guanidines provides a strong rationale for its investigation. Future research should focus on the direct enzymatic and cell-based evaluation of this compound against all three NOS isoforms to determine its potency and selectivity. Such studies would not only clarify its pharmacological profile but could also unlock new therapeutic applications for this versatile and valuable chemical entity.

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